3,6-Dimethoxypiperazine-2,5-dione
Description
Properties
IUPAC Name |
3,6-dimethoxypiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-11-5-3(9)8-6(12-2)4(10)7-5/h5-6H,1-2H3,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBJQKCRGNJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(=O)NC(C(=O)N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515228 | |
| Record name | 3,6-Dimethoxypiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80478-58-6 | |
| Record name | 3,6-Dimethoxypiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxypiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethoxy-2,5-diketopiperazine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3,6-Dimethoxypiperazine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxypiperazine-2,5-dione can undergo various chemical reactions, including:
- Oxidation
Biological Activity
3,6-Dimethoxypiperazine-2,5-dione is a chemical compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This compound is characterized by its unique piperazine structure, which contributes to its interaction with biological systems.
| Property | Value |
|---|---|
| CAS Number | 80478-58-6 |
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 186.18 g/mol |
| IUPAC Name | 3,6-Dimethoxypiperazine-2,5-dione |
| InChI Key | QXKQFQZBASJYQX-UHFFFAOYSA-N |
The biological activity of 3,6-Dimethoxypiperazine-2,5-dione is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. This interaction can modulate enzymatic activity and influence metabolic pathways. The compound may also exhibit psychoactive effects by affecting neurotransmitter systems, similar to other compounds in its class.
Pharmacological Studies
Recent studies have explored the pharmacological potential of 3,6-Dimethoxypiperazine-2,5-dione. Notably:
- CNS Activity : Compounds similar to 3,6-Dimethoxypiperazine-2,5-dione have shown effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders.
- Enzyme Interaction : Research indicates that this compound can act as a probe for studying enzyme mechanisms and metabolic pathways due to its structural properties.
Case Studies
- Psychoactive Effects : A study investigated the psychoactive properties of related piperazine derivatives, highlighting their impact on serotonin and dopamine receptors. This suggests that 3,6-Dimethoxypiperazine-2,5-dione may possess similar effects, warranting further investigation into its therapeutic potential for mood disorders.
- Antioxidant Activity : Another study examined the antioxidant properties of piperazine derivatives, indicating that compounds like 3,6-Dimethoxypiperazine-2,5-dione could mitigate oxidative stress in cellular models.
Synthetic Routes
The synthesis of 3,6-Dimethoxypiperazine-2,5-dione typically involves multi-step organic reactions that can include:
- Cyclization Reactions : Formation of the piperazine ring structure through cyclization of appropriate precursors.
- Functionalization : Introduction of methoxy groups at the 3 and 6 positions to enhance biological activity.
Industrial Applications
Due to its unique properties, 3,6-Dimethoxypiperazine-2,5-dione has potential applications in:
- Drug Development : As a candidate for developing new medications targeting CNS disorders.
- Material Science : In the synthesis of polymers and resins due to its stable chemical structure.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
3,6-Dimethylpiperazine-2,5-dione
- Molecular Formula : C₆H₁₀N₂O₂ (MW: 142.16 g/mol).
- Key Differences : Replaces methoxy (-OCH₃) with methyl (-CH₃) groups.
- Properties : Lower polarity and higher lipophilicity (logP ~0.5–1.0) compared to the methoxy derivative, favoring membrane permeability but reducing aqueous solubility.
- Synthesis : Similar cyclocondensation strategies using methyl glycinate or alaninate hydrochlorides .
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione
- Stereochemistry : The (S,S) configuration introduces stereospecific interactions, critical in chiral environments (e.g., enzyme binding).
- Applications : Used in studies of structure-activity relationships (SAR) for anticonvulsant and antimicrobial activity .
3-Benzylidene-6-methylpiperazine-2,5-dione
- Substituents : A benzylidene group at position 3 and methyl at position 6.
- Synthesized via aldehyde condensation .
Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| 3,6-Dimethoxypiperazine-2,5-dione | 3,6-OCH₃ | 200.19 | ~-0.3 | >50 (PBS) |
| 3,6-Dimethylpiperazine-2,5-dione | 3,6-CH₃ | 142.16 | ~0.8 | ~10–20 (PBS) |
| 3-Benzylidene-6-methyl-DKP | 3-PhCH₂, 6-CH₃ | 216.24 | ~1.5 | <5 (PBS) |
*Estimated using Crippen fragmentation or experimental data .
Key Observations :
- Methoxy groups reduce lipophilicity (logP) and improve solubility, advantageous for drug delivery.
- Methyl and benzylidene substituents increase hydrophobicity, favoring passive diffusion across biological membranes.
Stereochemical Considerations
Stereochemistry significantly impacts bioactivity. For example:
Q & A
Q. What are the established synthetic pathways for 3,6-Dimethoxypiperazine-2,5-dione, and how do reaction conditions influence yield and purity?
The synthesis of diketopiperazine derivatives like 3,6-Dimethoxypiperazine-2,5-dione often involves cyclization of dipeptide precursors or modified Maillard reactions. For example, heat-driven condensation between amino acids and reducing sugars can form pyrazine derivatives under controlled pH and temperature . Key factors include:
- Temperature : Higher temperatures (e.g., 120–150°C) accelerate cyclization but may degrade sensitive methoxy groups.
- Catalysts : Acidic or basic catalysts (e.g., HCl or NaOH) can optimize ring closure but require neutralization steps to prevent side reactions.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous systems favor hydrolysis byproducts.
Purification typically involves column chromatography or recrystallization, with yields ranging from 40% to 70% depending on optimization .
Q. How can crystallographic data resolve structural ambiguities in 3,6-Dimethoxypiperazine-2,5-dione derivatives?
Single-crystal X-ray diffraction (SXRD) remains the gold standard for unambiguous structural determination. For example, SHELX programs are widely used to refine crystallographic data, particularly for small molecules with complex substituents like methoxy groups. Key parameters include:
- Torsion angles : Methoxy group orientations can affect intermolecular interactions and packing efficiency.
- Hydrogen bonding : Intra- and intermolecular hydrogen bonds stabilize the diketopiperazine ring, influencing solubility and stability.
- Disorder modeling : Flexible methoxy groups may exhibit positional disorder, requiring advanced refinement protocols in SHELXL .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of 3,6-Dimethoxypiperazine-2,5-dione in antimicrobial applications?
SAR studies require systematic modification of functional groups and comparative bioactivity assays. For instance:
- Methoxy vs. Methyl Substitutions : Replacing methoxy groups with methyl groups (e.g., 3,6-dimethyl analogs) reduces polarity, potentially altering membrane permeability in bacterial targets like Staphylococcus aureus .
- Chirality Effects : Enantiomeric forms (e.g., 3R,6R vs. 3S,6S) can exhibit divergent binding affinities to microbial enzymes, as shown in transdermal drug permeation studies .
- Bioassay Design : Minimum inhibitory concentration (MIC) assays paired with molecular docking simulations (e.g., using AutoDock Vina) help correlate structural features with activity .
Q. How does 3,6-Dimethoxypiperazine-2,5-dione enhance drug delivery systems, and what mechanisms underlie its permeation-enhancing effects?
In transdermal applications, this compound disrupts the stratum corneum’s lipid bilayer, enhancing drug diffusion. Key findings include:
- Skin Barrier Modulation : Studies on pig ear skin demonstrated a 12-fold increase in theophylline permeation when co-administered with 3,6-Dimethoxypiperazine-2,5-dione, likely via temporary lipid fluidization .
- Formulation Synergy : Combining the compound with propylene glycol or ethanol improves solubility and sustained release.
- Mechanistic Probes : Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy reveals changes in lipid acyl chain ordering, confirming barrier disruption .
Q. What analytical techniques are critical for detecting degradation products of 3,6-Dimethoxypiperazine-2,5-dione under varying environmental conditions?
Stability studies require multi-method approaches:
- High-Resolution Mass Spectrometry (HR-MS) : Identifies hydrolysis products (e.g., methoxy group cleavage to hydroxyl derivatives) under acidic/alkaline conditions.
- NMR Spectroscopy : H and C NMR track pH-dependent degradation, such as ring-opening reactions forming linear dipeptides.
- Accelerated Stability Testing : Thermal gravimetric analysis (TGA) and humidity chambers (e.g., 40°C/75% RH) predict shelf-life and degradation kinetics .
Methodological Challenges and Solutions
Q. How can researchers address contradictions in bioactivity data across studies on diketopiperazine analogs?
Discrepancies often arise from variability in:
- Assay Conditions : Differences in microbial strain susceptibility or cell culture media (e.g., nutrient-rich vs. minimal media) can skew MIC values. Standardizing protocols (e.g., CLSI guidelines) is critical .
- Compound Purity : Impurities from incomplete synthesis (e.g., residual solvents) may confound results. Rigorous QC via HPLC (≥95% purity) is recommended .
- Solubility Artifacts : Poor aqueous solubility can lead to false-negative results. Use of co-solvents (e.g., DMSO ≤1%) or nanoformulations improves bioavailability .
Q. What computational tools are optimal for predicting the physicochemical properties of 3,6-Dimethoxypiperazine-2,5-dione derivatives?
- Quantum Chemical Calculations : Gaussian or ORCA software can model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER predict conformational stability in biological membranes, aiding drug design .
- QSPR Models : Machine learning algorithms (e.g., Random Forest) correlate structural descriptors (e.g., logP, polar surface area) with permeability or toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
